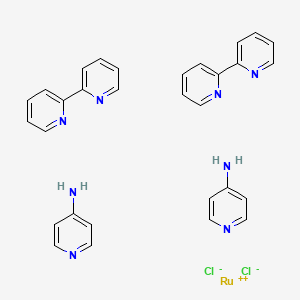
Behenyl palmitate
Übersicht
Beschreibung
. It is a long-chain fatty acid ester with a molecular formula of C38H76O2 and a molecular weight of 565.01 g/mol. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food production, due to its emollient and moisturizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Behenyl palmitate can be synthesized through the esterification reaction between behenic acid and palmitic acid. The reaction typically involves heating the two acids in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.
Industrial Production Methods: In industrial settings, behenic acid and palmitic acid are reacted in large reactors with continuous stirring and controlled temperature to ensure efficient esterification. The reaction mixture is then purified through distillation to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Behenyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using strong bases like sodium hydroxide or acids like hydrochloric acid under heating conditions.
Transesterification: It can react with alcohols in the presence of a catalyst, such as a strong acid or base, to form different esters.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound yields behenic acid and palmitic acid.
Transesterification: The transesterification reaction produces various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Behenyl palmitate is extensively used in scientific research and various industries due to its unique properties:
Cosmetics: It is used as an emollient and moisturizer in skincare products, providing a silky feel and helping to retain skin moisture.
Pharmaceuticals: this compound is used as an excipient in drug formulations to improve the texture and stability of the final product.
Food Industry: It serves as an emulsifier and stabilizer in food products, enhancing texture and shelf life.
Industrial Applications: this compound is used in the production of lubricants, coatings, and other industrial products due to its non-ionic surfactant properties.
Wirkmechanismus
Behenyl palmitate exerts its effects primarily through its ability to form a protective barrier on the skin or surface it is applied to. This barrier helps to prevent moisture loss and provides a smooth, non-greasy feel. The molecular targets and pathways involved include the stratum corneum of the skin, where it integrates into the lipid matrix, enhancing barrier function and hydration.
Vergleich Mit ähnlichen Verbindungen
Cetyl Palmitate: A shorter-chain fatty acid ester with similar emollient properties.
Stearyl Palmitate: Another fatty acid ester with a slightly longer chain than cetyl palmitate.
Lauric Acid Palmitate: A shorter-chain ester with different melting and stability properties.
Eigenschaften
IUPAC Name |
docosyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFPPJUUWBXKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195060 | |
| Record name | Behenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-33-7 | |
| Record name | Behenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9NB0K82F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)









![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)



